![molecular formula C11H10ClN3OS B14915948 1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the triazole thiol in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating and the addition of a suitable oxidizing agent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but lacks the methyl group on the triazole ring.
1-(3-Chlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
1-(3-Chlorophenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one is unique due to the presence of the 4-methyl group on the triazole ring, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C11H10ClN3OS |
|---|---|
分子量 |
267.74 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C11H10ClN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChIキー |
AYEABCPYIXNNDX-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1SCC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
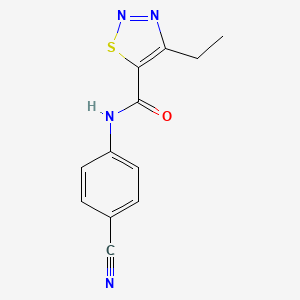
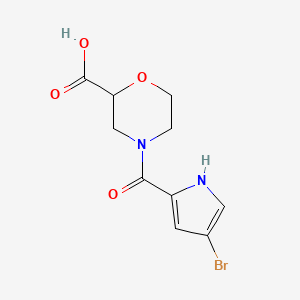
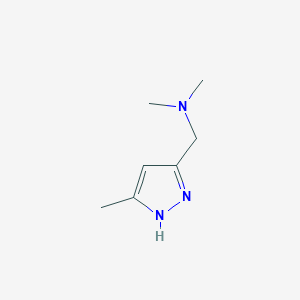
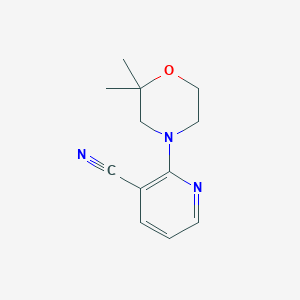
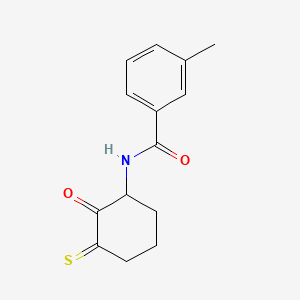

![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)

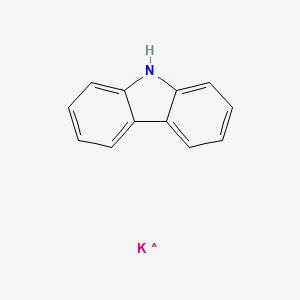
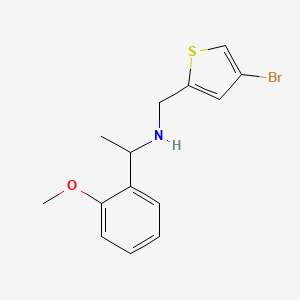
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)


